3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives of the [1,2,4]triazolo[4,3-b]pyridazine system from ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate is reported . The preparation of some other derivatives of this system is also discussed .Molecular Structure Analysis
The molecular structure of “3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is complex, with a core structure of a triazolopyridazine ring fused with a phenyl ring and a benzamide group.Physical and Chemical Properties Analysis
The melting point of “this compound” is 200°C and its density is predicted to be 1.28±0.1 g/cm3 .Scientific Research Applications
Heterocyclic Compound Synthesis and Structural Analysis
- The compound 3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide belongs to a class of heterocyclic compounds like pyridazine analogs which have shown significant pharmaceutical importance. A study by (Sallam et al., 2021) discusses the synthesis, structure analysis, and theoretical calculations of similar compounds.
Antiproliferative and Anti-Inflammatory Activities
- Research by (Ilić et al., 2011) and (Islam & Siddiqui, 2010) found derivatives of triazolo[4,3-b]pyridazine to exhibit antiproliferative activities against certain cell lines, as well as anti-inflammatory properties.
Antiviral Activity
- Derivatives of triazolo[4,3-b]pyridazine have shown promising antiviral activity against hepatitis-A virus (HAV) as demonstrated in a study by (Shamroukh & Ali, 2008).
Antidiabetic Potential
- A family of triazolo-pyridazine-6-yl-substituted piperazines, synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potentials, suggests potential applications in developing anti-diabetic medications (Bindu et al., 2019).
Antibacterial and Antifungal Properties
- Compounds containing triazolo[4,3-b]pyridazine moieties have been studied for their antibacterial and antifungal activities. (Patel & Patel, 2015) and (Brzozowski, 1998) provide insights into the potential applications of these compounds in treating bacterial and fungal infections.
Synthesis of Functionalized Compounds
- The utility of compounds like this compound in the synthesis of various functionalized compounds has been explored. This includes the synthesis of complex heterocyclic structures and derivatives, as indicated by the research of (Svete, 2005).
Cardiovascular Applications
- The modification of triazolo[4,3-b]pyridazine derivatives has been investigated for their potential in lowering blood pressure without affecting heart rate, indicating possible cardiovascular applications (Katrusiak et al., 2001).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins such asCell division protein ZipA in organisms like Escherichia coli .
Mode of Action
It’s known that the compound belongs to a class of organic compounds known asphenylpyridazines , which are organic compounds containing a pyridazine ring substituted by a phenyl group . These compounds are often involved in interactions with various target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with similar structures have been found to exhibit antibacterial activities against both gram-positiveStaphylococcus aureus and Gram-negative Escherichia coli strains .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Similar compounds have been found to be useful as anxiolytic or antiepileptic agents, as well as sedative-hypnotic and skeletal muscle relaxant agents .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Properties
IUPAC Name |
3-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN5O/c19-14-5-1-4-13(9-14)18(25)21-15-6-2-3-12(10-15)16-7-8-17-22-20-11-24(17)23-16/h1-11H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQANQCVYGRHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.